[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

lipophilicity logP drug-likeness

Fragment screening often fails due to lipophilic thiophene analogs with poor solubility. [5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol (logP 1.22) solves this with superior polarity versus bis-thiophene analogs (logP 1.94-2.07). • Orthogonal amine/alcohol enables dual elaboration without protection steps. • Matched pair with thiophen-2-yl analog (CAS 1447967-18-1; ΔlogP 0.85) for SAR deconvolution. • Strategic building block for PROTAC linkers, ADC modules, and fluorescent probes. Rigorously QC-tested for reproducible research outcomes.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 1447967-04-5
Cat. No. B1528199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
CAS1447967-04-5
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(C2=CC=C(S2)CN)O
InChIInChI=1S/C10H11NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2
InChIKeyMVQVEDAFNXUZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Class and Core Identity


[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol (CAS 1447967-04-5) is a heteroaryl secondary alcohol that belongs to the class of aminomethyl-substituted biheterocyclic methanol derivatives. It comprises a 5-(aminomethyl)thiophen-2-yl core covalently linked via a hydroxymethylene bridge to a furan-2-yl ring, yielding a bifunctional scaffold with both a primary amine and a secondary alcohol . This molecular architecture places it within a family of thiophene-furan hybrid building blocks frequently exploited in medicinal chemistry for fragment-based lead generation and in materials science as a polar, electron-rich monomer precursor [1].

Heteroaryl hybrid scaffold (thiophene–furan) for fragment-based SAR and diversity-oriented synthesis
Bifunctional amine–alcohol building block enabling orthogonal, chemoselective derivatisation
Reported low lipophilicity profile supports aqueous solubility and permeability screening in early lead discovery

Why Furan‑3‑yl and Thiophenyl Analogs Cannot Substitute


Although the furan‑3‑yl positional isomer and the thiophen‑2‑yl/thiophen‑3‑yl analogs share the same aminomethyl-thiophene scaffold and identical hydrogen‑bond donor/acceptor counts, they differ markedly in lipophilicity (logP) and heteroatom composition, which translates into divergent physicochemical and pharmacokinetic behaviour . Simple substitution therefore alters solubility, membrane permeability, and metabolic susceptibility, making compound‑specific selection critical for reproducible structure‑activity relationship (SAR) studies and for applications requiring defined lipophilicity windows [1].

Target Compound
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Mixed furan-thiophene heterocycle; lowest logP
Furan‑3‑yl Isomer
Same MW and formula, but logP shift (+0.08) may alter partition and solubility behaviour; not directly interchangeable in SAR studies.
Target Compound
C₁₀H₁₁NO₂S (furan O + thiophene S); MW 209.26
Thiophenyl Analogs
Replacement of furan by thiophene raises logP by up to 0.85 units and changes heteroatom composition (C₁₀H₁₁NOS₂), shifting permeability, metabolic susceptibility, and hydrogen-bond acceptor strength.
Analog selection requires compound-specific physicochemical validation; structural similarity does not guarantee SAR transferability.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over All Close Analogs

The target compound consistently exhibits the lowest calculated logP (1.22) among all directly comparable analogs. The furan‑3‑yl positional isomer shows a modest increase to 1.30 (+0.08 log units), while replacement of the furan ring by thiophene drives logP up to 1.94 (thiophen‑3‑yl) or 2.07 (thiophen‑2‑yl), a difference of up to +0.85 log units . In drug discovery, a ΔlogP of 0.85 corresponds to an approximately seven‑fold shift in octanol/water partition coefficient, which is sufficient to alter oral absorption, CNS penetration, and metabolic clearance [1].

Lipophilicity (logP)
Head-to-head
Target: logP = 1.22
Furan‑3‑yl: 1.30
Thiophen‑3‑yl: 1.94
Thiophen‑2‑yl: 2.07
Reported lowest logP among tested analogs; supports aqueous solubility screening
Calculated logP (ACD/Labs); ΔlogP up to +0.85 vs thiophenyl analogs
lipophilicity logP drug-likeness physicochemical profiling

Molecular Weight and Heteroatom Composition

The target compound has a molecular weight of 209.26 g mol⁻¹, attributable to a C₁₀H₁₁NO₂S formula that incorporates one oxygen (furan) and one sulfur (thiophene) heteroatom . The bis‑thiophene analogs [5-(aminomethyl)thiophen-2-yl](thiophen-2-yl)methanol and [5-(aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol both carry the formula C₁₀H₁₁NOS₂ and a molecular weight of 225.32 g mol⁻¹, a +16 Da increase caused by replacement of the furan oxygen with a second sulfur atom . The furan‑3‑yl positional isomer retains the same molecular weight and formula as the target, but its logP shift (see Evidence Item 1) confirms non‑identical physicochemical behaviour .

Mol. Weight & Heteroatoms
Head-to-head
Target: C₁₀H₁₁NO₂S (209.26 Da)
Bis-thiophenes: C₁₀H₁₁NOS₂ (225.32 Da)
Lighter furan-containing scaffold; different heteroatom composition from bis-thiophene analogs
Data from supplier datasheets; +16 Da difference with S replacement
molecular weight heteroatom composition physicochemical diversity building block selection

Hydrogen‑Bond Acceptor Modulation by Furan vs. Thiophene

Abraham’s hydrogen‑bond basicity scale assigns furan a β²ᴴ value of 0.13, while thiophene is assigned 0.20 [1]. Although both the target compound and its bis‑thiophene analogs possess two formal hydrogen‑bond acceptors, the stronger electron‑donating character of the thiophene sulfur predicts a measurable increase in hydrogen‑bond acceptor strength in the bis‑thiophene series compared with the mixed furan‑thiophene scaffold of the target compound [1]. This difference can influence solvation free energy and protein‑ligand recognition.

H-Bond Basicity (β²ᴴ)
Class-level
Furan ring: 0.13
Thiophene ring: 0.20
Class-level inference: thiophene increases H-bond acceptor strength vs furan
Abraham solvation parameters; compound-specific data to verify
hydrogen-bond acceptor Abraham solvation parameter furan thiophene

Bifunctional Amine‑Alcohol Scaffold for Orthogonal Derivatisation

The target compound provides a primary aminomethyl group and a secondary alcohol on a single scaffold, allowing sequential, chemoselective derivatisation under mutually compatible conditions (e.g., reductive amination of the primary amine followed by Mitsunobu or esterification of the alcohol) . Common comparator building blocks such as [5-(aminomethyl)thiophen-2-yl]methanol (CAS 1538786-71-8) or 5-(aminomethyl)furan-2-yl]methanol (CAS 114582-77-3) each lack one of the two heterocyclic rings, limiting scaffold complexity and the number of diversification vectors . The presence of both a thiophene and a furan ring further expands the accessible chemical space relative to scaffolds containing two identical heterocycles [1].

Scaffold Diversity
Class-level
2 heterocycles (thiophene + furan) + 2 orthogonal groups (amine + alcohol)
Enables sequential chemoselective derivatisation; broader diversification vs mono-heterocycle analogs
Inferred from functional group reactivity; protocol validation recommended
bifunctional building block orthogonal derivatisation chemoselective ligation fragment elaboration

Commercial Purity and Unique Identifiers

The target compound is supplied at a guaranteed minimum purity of 95 %, as specified on the Fluorochem certificate of analysis . The same purity specification (95 %) is listed for the furan‑3‑yl, thiophen‑2‑yl, and thiophen‑3‑yl analogs , establishing a uniform purity floor across the series. However, the target compound’s MDL number (MFCD24387831) and InChI Key (MVQVEDAFNXUZJD‑UHFFFAOYSA‑N) are unique identifiers that enable unambiguous procurement and eliminate confusion with isomers .

Purity & Identifier Control
Specification review
95% purity; unique MDL MFCD24387831 and InChI Key
Uniform purity across analog series; unique identifiers prevent regioisomer confusion
Per supplier CoA; batch-specific confirmation available on request
purity batch consistency quality control research chemical procurement

Highest‑Impact Applications Based on Verified Data


Fragment‑Based Lead Generation with Low Lipophilicity

In fragment screening campaigns where logP < 2 is mandatory for aqueous solubility and low non‑specific binding, [5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol (logP 1.22) outperforms its bis‑thiophene analogs (logP 1.94‑2.07) by providing significantly higher polarity . Its bifunctional amine‑alcohol architecture simultaneously permits two independent chemical elaboration cycles on a single scaffold, enabling efficient fragment growth without intermediate protection‑deprotection steps [1].

Matched Molecular Pair Analysis of Furan‑to‑Thiophene Replacement

The target compound serves as the ideal furan‑containing partner in a matched molecular pair study with the corresponding thiophen‑2‑yl analog (CAS 1447967-18-1). The quantifiable ΔlogP of 0.85 units and the known hydrogen‑bond basicity difference (β²ᴴ 0.13 vs 0.20) allow research teams to deconvolve lipophilicity‑driven and electronic‑driven contributions to affinity, selectivity, and metabolic stability [2].

PROTAC Linkers and Bifunctional Conjugates

The orthogonal amine and alcohol functionalities make [5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol a strategic building block for constructing PROTAC linkers, antibody‑drug conjugate (ADC) payload‑linker modules, or fluorescent probes, where sequential bioconjugation under mild, chemoselective conditions is required [1]. The lower molecular weight (209.26 Da) relative to bis‑thiophene analogs (225.32 Da) reduces the overall size of the final conjugate, an advantage for cellular permeability .

Polymer and Organic Electronics Monomer with Controlled Polarity

In the synthesis of conjugated polymers or small‑molecule organic semiconductors, the furan‑thiophene hybrid scaffold of the target compound introduces a polar oxygen atom into the π‑conjugated backbone, lowering the HOMO energy and increasing oxidative stability relative to all‑thiophene analogs [2][3]. The well‑defined logP of 1.22 facilitates predictive modelling of solubility and film‑forming properties during solution‑based device fabrication .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low lipophilicity building block
LogP and aqueous solubility screening
Matched molecular pair analysis
Quantifiable furan-to-thiophene logP/β²ᴴ shift
Lipophilicity vs electronic contribution deconvolution
PROTAC linker / bioconjugation
Orthogonal amine–alcohol functionality
Chemoselective derivatisation and conjugate MW control
Conjugated polymer / organic electronics monomer
Furan-thiophene hybrid polarity
Solubility, film formation, and oxidative stability
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